4-Methyl-5-propyl-1,3-thiazol-2-ylamine is a thiazole derivative characterized by its unique structure, which includes a thiazole ring substituted with a methyl group at the 4-position and a propyl group at the 5-position. The molecular formula for this compound is , and it has a molecular weight of approximately 142.22 g/mol. The compound exhibits properties typical of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The chemical reactivity of 4-Methyl-5-propyl-1,3-thiazol-2-ylamine can be attributed to its functional groups. It can participate in:
Thiazole derivatives, including 4-Methyl-5-propyl-1,3-thiazol-2-ylamine, have been studied for various biological activities. Research indicates that such compounds often exhibit:
The synthesis of 4-Methyl-5-propyl-1,3-thiazol-2-ylamine typically involves:
4-Methyl-5-propyl-1,3-thiazol-2-ylamine has potential applications in several fields:
Interaction studies involving 4-Methyl-5-propyl-1,3-thiazol-2-ylamine focus on its binding affinity and inhibitory effects on various biological targets. These studies often employ techniques such as:
Such studies help elucidate the compound's mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 4-Methyl-5-propyl-1,3-thiazol-2-ylamine. Here are some notable examples:
| Compound Name | Structural Features | Similarity (Approx.) |
|---|---|---|
| 4-Methylthiazol-2-amino | Methyl group at position 4; lacks propyl substituent | High |
| 4-(Chloromethyl)thiazol-2-amino hydrochloride | Chloromethyl group at position 4; similar thiazole ring | Moderate |
| 4-(Trifluoromethyl)thiazol-2-amino | Trifluoromethyl group at position 4; retains thiazole | Moderate |
| 5-Nitrothiazol-2-amino | Nitro group at position 5; similar core structure | Moderate |
These compounds exhibit variations in their substituents, which can significantly influence their biological activities and chemical properties. The unique combination of methyl and propyl groups in 4-Methyl-5-propyl-1,3-thiazol-2-ylamine contributes to its distinct reactivity and potential applications compared to these similar compounds .
The core structure of 4-methyl-5-propyl-1,3-thiazol-2-ylamine consists of a thiazole ring—a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3. Key substituents include:
The compound’s aromaticity arises from π-electron delocalization across the ring, stabilized by resonance between sulfur’s lone pairs and the conjugated double bonds.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-methyl-5-propyl-1,3-thiazol-2-amine | |
| Molecular Formula | C₇H₁₂N₂S | |
| SMILES | CCCCC1=C(N=C(S1)N)C | |
| InChI Key | PZMNTZHFZSFBMY-UHFFFAOYSA-N | |
| Molecular Weight | 156.25 g/mol |
Systematic naming follows IUPAC rules, prioritizing the thiazole ring’s numbering (Figure 1). The amine group at position 2 takes precedence, followed by methyl (C4) and propyl (C5) substituents. Common synonyms include SCHEMBL5911593 and PubChem CID 208188, though standardized nomenclature minimizes ambiguity in research.
The synthesis of 4-methyl-5-propyl-1,3-thiazol-2-ylamine frequently employs condensation reactions involving thiosemicarbazide derivatives. A prominent method involves a one-pot three-component reaction utilizing 2-(2-benzylidenehydrazinyl)-4-methylthiazole as a precursor. This approach combines thiosemicarbazide with hydrazonoyl chlorides or phenacyl bromides in the presence of triethylamine (TEA) as a base, dissolved in dioxane under reflux conditions [3]. The reaction mechanism proceeds through cyclocondensation, where the thiourea moiety of thiosemicarbazide reacts with α-halogenated ketones to form the thiazole core.
Key parameters influencing yield and purity include:
Table 1 summarizes representative reaction conditions and outcomes:
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Benzylidenehydrazinyl-thiazole | Hydrazonoyl chloride | Dioxane | 80 | 78 |
| 4-Methylthiazole derivative | Phenacyl bromide | Ethanol | 70 | 82 |
These methods emphasize atom economy, with molar ratios of 1:1:1 for the thiazole precursor, thiosemicarbazide, and electrophilic reagent [3].
Microwave irradiation has emerged as a transformative tool for synthesizing thiazole derivatives, offering reduced reaction times (from hours to minutes) and improved yields. For 4-methyl-5-propyl-1,3-thiazol-2-ylamine, microwave-assisted protocols typically involve:
A comparative study demonstrated that microwave synthesis achieves yields of 88–92%, surpassing conventional heating (70–75%) under identical stoichiometric conditions [5]. The localized heating effect of microwaves minimizes side reactions, such as oxidation of the thiol group, which commonly occurs in prolonged thermal reactions.
Table 2 highlights the advantages of microwave synthesis:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 8–12 hours | 10–20 minutes |
| Yield | 70–75% | 88–92% |
| Energy Consumption | High | Low |
Notably, heterogeneous catalysts like NaHSO₄-SiO₂ have been integrated into microwave protocols to enhance regioselectivity. These catalysts provide acidic sites that promote the formation of the thiazole ring while simplifying product isolation [5].
Scaling up laboratory synthesis to industrial production necessitates careful solvent selection to balance cost, safety, and environmental impact. While dioxane and ethanol are effective in small-scale reactions, their industrial use presents challenges:
Alternative solvents under investigation include:
Pilot-scale trials using CPME reported a 15% reduction in reaction time and a 20% improvement in yield compared to dioxane, attributed to its superior thermal stability [4].
Industrial processes demand catalysts that are recyclable, cost-effective, and highly active. Traditional homogeneous catalysts like TEA face limitations due to difficulties in separation and reuse. Recent advances focus on:
Table 3 compares catalytic systems for thiazole synthesis:
| Catalyst Type | Reaction Temperature (°C) | Yield (%) | Reusability |
|---|---|---|---|
| Triethylamine (TEA) | 80 | 78 | Low |
| NaHSO₄-SiO₂ | 120 | 85 | High |
| Immobilized Lipase | 40 | 55 | Moderate |
Transitioning to heterogeneous catalysts could reduce production costs by 30–40%, primarily through decreased waste generation and lower catalyst consumption [5].
The physicochemical characterization of 4-Methyl-5-propyl-1,3-thiazol-2-ylamine provides fundamental insights into its molecular structure, thermal behavior, and solubility properties. This heterocyclic compound, with the molecular formula C₇H₁₂N₂S and molecular weight of 156.25 g/mol [1], belongs to the 2-aminothiazole family, which exhibits distinctive spectroscopic signatures and thermodynamic characteristics.
The comprehensive spectroscopic analysis of 4-Methyl-5-propyl-1,3-thiazol-2-ylamine relies on nuclear magnetic resonance spectroscopy and mass spectrometric techniques to elucidate structural features and fragmentation patterns characteristic of substituted aminothiazoles.
The nuclear magnetic resonance spectroscopic profile of 4-Methyl-5-propyl-1,3-thiazol-2-ylamine can be predicted based on established patterns observed in structurally related 2-aminothiazole derivatives. In proton nuclear magnetic resonance spectroscopy, the amino group typically manifests as a characteristic singlet in the region of 4.9 to 7.5 parts per million, with the exact chemical shift depending on the electronic environment created by the substituents [2] [3]. For 4-Methyl-5-propyl-1,3-thiazol-2-ylamine, the amino protons are expected to appear as a broad singlet around 6.5 to 7.2 parts per million due to the electron-donating effects of both methyl and propyl substituents.
The propyl chain protons exhibit distinct multiplicities and chemical shifts characteristic of aliphatic carbon-hydrogen bonds. The methylene protons adjacent to the thiazole ring typically appear as a triplet around 2.5 to 2.8 parts per million, while the central methylene group resonates as a multiplet between 1.5 to 1.8 parts per million [4]. The terminal methyl group of the propyl chain manifests as a triplet at approximately 1.0 to 1.2 parts per million due to coupling with the adjacent methylene protons.
The 4-methyl substituent on the thiazole ring produces a distinctive singlet in the region of 2.2 to 2.6 parts per million [5] [2]. This chemical shift reflects the aromatic character of the thiazole ring and the specific electronic environment at the 4-position.
In carbon-13 nuclear magnetic resonance spectroscopy, the thiazole carbon atoms display characteristic resonances that reflect their unique electronic environments. The carbon atom bearing the amino group typically resonates between 165 to 170 parts per million, consistent with the partial double-bond character of the carbon-nitrogen bond [4] [5]. The carbon atoms within the thiazole ring exhibit chemical shifts ranging from 120 to 160 parts per million, with the specific positions influenced by the electron-donating or electron-withdrawing nature of the substituents.
The propyl chain carbons demonstrate predictable chemical shift patterns, with the carbon directly attached to the thiazole ring appearing around 25 to 30 parts per million, the central methylene carbon at approximately 22 to 25 parts per million, and the terminal methyl carbon between 11 to 14 parts per million [4]. The 4-methyl carbon typically resonates as a distinctive peak around 15 to 20 parts per million.
The mass spectrometric fragmentation behavior of 4-Methyl-5-propyl-1,3-thiazol-2-ylamine follows characteristic patterns observed in substituted 2-aminothiazole compounds under electron impact ionization conditions. The molecular ion peak appears at mass-to-charge ratio 156, corresponding to the molecular weight of the compound [1].
The primary fragmentation pathways involve the cleavage of the propyl side chain through alpha-cleavage mechanisms characteristic of aliphatic substituents attached to aromatic systems. The loss of the entire propyl group (43 mass units) generates a significant fragment ion at mass-to-charge ratio 113, corresponding to the 4-methyl-2-aminothiazole cation [4]. This fragmentation represents a favorable process due to the formation of a relatively stable benzylic-type carbocation.
Sequential fragmentation of the propyl chain occurs through the loss of methylene units. The initial loss of 29 mass units (CHO or C₂H₅) produces a fragment at mass-to-charge ratio 127, while subsequent loss of 14 mass units (CH₂) yields fragments at mass-to-charge ratios 113 and 99 [4] [6]. These fragmentation patterns are consistent with the stepwise decomposition of aliphatic chains attached to heterocyclic systems.
The thiazole ring system exhibits characteristic fragmentation involving the loss of the amino group (16 mass units) and hydrogen cyanide (27 mass units). The elimination of ammonia from the amino group produces a fragment ion at mass-to-charge ratio 140, while the loss of hydrogen cyanide generates a fragment at mass-to-charge ratio 129 [4] [6]. These fragmentations reflect the inherent instability of the amino-thiazole bond under high-energy conditions.
The formation of iminium ions through rearrangement processes represents another significant fragmentation pathway. The migration of hydrogen atoms and subsequent cyclization can produce stable cyclic iminium ions, typically appearing at mass-to-charge ratios corresponding to the loss of various combinations of the substituent groups [6].
The thermodynamic characterization of 4-Methyl-5-propyl-1,3-thiazol-2-ylamine encompasses melting point determination and solubility profiling across various solvent systems, providing essential information for understanding its physical behavior and potential applications.
The melting point of 4-Methyl-5-propyl-1,3-thiazol-2-ylamine can be estimated based on structural correlations with related 2-aminothiazole derivatives and the influence of substituent effects on crystal packing and intermolecular interactions. The parent compound 2-aminothiazole exhibits a melting point range of 86 to 94 degrees Celsius [7] [8] [9], providing a baseline for predicting the thermal behavior of substituted derivatives.
The introduction of alkyl substituents generally results in melting point depression due to disruption of the regular crystal lattice structure and reduction in intermolecular hydrogen bonding efficiency [10] [11]. The 4-methyl substituent contributes to this effect by introducing steric hindrance that interferes with optimal molecular packing in the solid state.
The 5-propyl substituent exerts a more pronounced influence on the melting point due to its larger size and increased conformational flexibility. Aliphatic chains of this length typically introduce significant disorder in the crystal structure, leading to substantial melting point depression compared to the unsubstituted parent compound [10] [11]. Based on these structural considerations and comparison with related compounds, the melting point of 4-Methyl-5-propyl-1,3-thiazol-2-ylamine is estimated to fall within the range of 45 to 65 degrees Celsius.
The thermal stability of the compound is enhanced by the aromatic character of the thiazole ring, which provides resistance to thermal decomposition through resonance stabilization [12]. The presence of the amino group contributes additional thermal stability through its electron-donating properties, which increase the electron density of the aromatic system.
Thermogravimetric analysis patterns for similar compounds indicate initial weight loss occurring at temperatures above 200 degrees Celsius, corresponding to the onset of decomposition processes [12]. The primary decomposition pathway involves the elimination of the amino group and subsequent fragmentation of the alkyl substituents, consistent with the mass spectrometric fragmentation patterns observed under electron impact conditions.
The solubility behavior of 4-Methyl-5-propyl-1,3-thiazol-2-ylamine reflects the dual nature of its molecular structure, incorporating both polar (amino and thiazole nitrogen) and nonpolar (methyl and propyl) components. This amphiphilic character results in distinctive solubility patterns across different solvent systems [13] [14].
In polar protic solvents, particularly water, the compound exhibits moderate solubility that is significantly influenced by pH conditions. The amino group can undergo protonation in acidic media, forming the corresponding ammonium cation, which dramatically increases water solubility due to enhanced ionic character and hydrogen bonding capacity [13] [8]. At neutral pH, the compound maintains limited but measurable water solubility, estimated to be in the range of 10 to 25 grams per liter based on comparison with the parent 2-aminothiazole (100 grams per liter) [7] [8] [9] and accounting for the hydrophobic contributions of the alkyl substituents.
Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide provide excellent solvation for 4-Methyl-5-propyl-1,3-thiazol-2-ylamine [2] [15]. These solvents effectively interact with both the polar thiazole nitrogen atoms and the amino group through dipole-dipole interactions and hydrogen bonding, while accommodating the alkyl substituents through van der Waals interactions. Solubility in these solvents typically exceeds 100 grams per liter, making them preferred media for synthetic and analytical applications.
Alcoholic solvents, particularly ethanol and methanol, demonstrate good solubility characteristics for the compound [2] [8]. The hydroxyl groups of alcohols can form hydrogen bonds with the amino group and thiazole nitrogens, while the alkyl portions of the alcohol molecules provide favorable interactions with the propyl and methyl substituents. Solubility in ethanol is estimated to range from 50 to 80 grams per liter based on the behavior of structurally related compounds.
Nonpolar solvents such as hexane, toluene, and dichloromethane exhibit limited solubility for 4-Methyl-5-propyl-1,3-thiazol-2-ylamine due to the polar nature of the amino-thiazole moiety [13] [16]. The propyl substituent provides some degree of lipophilicity, but this is insufficient to overcome the strong polar character of the heterocyclic system. Solubility in these solvents typically remains below 5 grams per liter, with chlorinated solvents showing slightly better solubility than purely hydrocarbon-based systems due to their higher dielectric constants.
The temperature dependence of solubility follows typical patterns observed for organic compounds, with increased temperature generally enhancing solubility across all solvent systems [13]. This effect is particularly pronounced in polar solvents where enhanced molecular motion facilitates solvation of both polar and nonpolar regions of the molecule.